molecular formula C14H15N3O3S B2591980 Ethyl 2-(2-(quinazolin-4-ylthio)acetamido)acetate CAS No. 852366-75-7

Ethyl 2-(2-(quinazolin-4-ylthio)acetamido)acetate

Cat. No.: B2591980
CAS No.: 852366-75-7
M. Wt: 305.35
InChI Key: PMFMLPQWZUCSPN-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(quinazolin-4-ylthio)acetamido)acetate is a synthetic quinazoline derivative designed for pharmaceutical and anticancer research. The quinazoline scaffold is a privileged structure in medicinal chemistry, recognized for its diverse biological activities, particularly its potency as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase . Abnormal signaling and overexpression of EGFR are strongly implicated in uncontrolled cell proliferation and metastasis in various cancers, including those of the lung, breast, and colon . Researchers value this specific compound for its molecular architecture, which features a thioether linker connecting the quinazoline core to a glycine ethyl ester moiety. This structural motif is investigated for its potential to enhance binding affinity and pharmacokinetic properties. The compound serves as a key intermediate for chemical biologists aiming to develop novel targeted therapies. Its primary research value lies in the exploration of structure-activity relationships (SAR) to create new irreversible or reversible inhibitors that can overcome drug resistance associated with current EGFR tyrosine kinase inhibitors . Studies on closely related analogues have demonstrated promising antiproliferative activity against panels of human cancer cell lines and the ability to induce apoptosis and cell cycle arrest . This product is intended For Research Use Only (RUO) and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

ethyl 2-[(2-quinazolin-4-ylsulfanylacetyl)amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S/c1-2-20-13(19)7-15-12(18)8-21-14-10-5-3-4-6-11(10)16-9-17-14/h3-6,9H,2,7-8H2,1H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMFMLPQWZUCSPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)CSC1=NC=NC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 2-(2-(quinazolin-4-ylthio)acetamido)acetate typically involves multiple steps:

Chemical Reactions Analysis

Ethyl 2-(2-(quinazolin-4-ylthio)acetamido)acetate undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Structure and Synthesis

Ethyl 2-(2-(quinazolin-4-ylthio)acetamido)acetate features a quinazoline core linked to a thioacetate group, which enhances its reactivity and interaction with biological targets. The synthesis typically involves the reaction of quinazoline derivatives with thioacetate, followed by acetamide formation. This multi-step synthesis allows for the introduction of various substituents that can modulate the compound's biological activity.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of quinazoline derivatives, including this compound. Research indicates that compounds with a quinazoline scaffold can inhibit key signaling pathways involved in cancer progression. For instance, derivatives have shown significant inhibitory effects on epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers. The compound's structure allows it to effectively block the phosphorylation of tyrosine kinases, leading to reduced cell proliferation and increased apoptosis in cancer cell lines .

Table 1: Anticancer Activity of Quinazoline Derivatives

Compound NameTargetIC50 (µM)Reference
This compoundEGFRTBD
Compound 18 (related derivative)EGFR/BRAF1.10
Compound 19 (related derivative)HepG218.79
Doxorubicin (reference drug)Various8.55

Antimicrobial Activity

The thioacetate group present in this compound contributes to its antimicrobial properties. Studies have demonstrated that quinazoline derivatives exhibit significant antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Neuroprotective Effects

Recent investigations into quinazoline derivatives have suggested potential neuroprotective effects, particularly against neurodegenerative diseases. Some compounds have been shown to inhibit acetylcholinesterase activity, which is crucial for maintaining neurotransmitter levels in the brain. This property could make this compound a candidate for further exploration in treating conditions like Alzheimer's disease .

Cardiovascular Benefits

Research has also indicated that certain quinazoline derivatives may enhance HDL cholesterol levels, suggesting cardiovascular benefits. This effect is attributed to their ability to modulate lipid metabolism and improve endothelial function, which is critical for cardiovascular health .

Case Studies and Research Findings

  • Antitumor Efficacy : A study demonstrated that a related quinazoline derivative exhibited potent antitumor activity against several cancer cell lines, with IC50 values comparable to standard chemotherapeutics like doxorubicin .
  • Antimicrobial Screening : In vitro assays showed that this compound displayed notable antibacterial activity against gram-positive bacteria, indicating its potential as an antimicrobial agent .
  • Neuroprotective Properties : A recent study evaluated the neuroprotective effects of quinazoline derivatives in irradiated mice, highlighting their antioxidant potential and safety profiles .

Mechanism of Action

Comparison with Similar Compounds

Thiazole-Based Acetates with Sulfonamide/Aryl Groups

Example Compounds :

  • Ethyl 2-(5-methyl-2-(2-(phenylsulfonyl)acetamido)thiazol-4-yl)acetate (7c)
  • Ethyl 2-(2-(2-(phenylsulfonamido)acetamido)thiazol-4-yl)acetate (19a)
  • Ethyl 2-[2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-1,3-thiazol-4-yl]acetate

Structural Comparison :
These compounds share a thiazole ring and acetamido-acetate backbone but replace the quinazolin-4-ylthio group with sulfonamide or aryl-sulfonyl substituents. For instance, compound 7c incorporates a phenylsulfonyl group, while 19a includes a phenylsulfonamido moiety.

Physical Properties :

  • Melting points and solubility vary with substituents. Bulkier aryl groups (e.g., morpholin-4-ylsulfonyl in ) may increase melting points compared to simpler sulfonamides.

Thiophene- or Furan-Containing Derivatives

Example Compounds :

  • (E)-Ethyl 2-(2-(2-((Z)-2-(arylamido)-3-(furan-2-yl)acryloyl)hydrazinyl)thiazol-4(5H)-ylidene)acetates (5a,b)
  • Ethyl 2-(2-(3-(thiophene-2-carbonyl)thioureido)thiazol-4-yl)acetate

Structural Comparison :
These compounds feature heterocyclic systems (furan, thiophene) instead of quinazoline. Compound 5a,b includes a furan-acryloyl hydrazine moiety, while 12 has a thiophene-carbonyl thioureido group.

Functional Implications :

  • Thiophene and furan rings confer distinct electronic properties, influencing reactivity and biological interactions. For example, the thiophene derivative has a predicted pKa of 7.14±0.70, suggesting moderate solubility in physiological conditions.

Aromatic Systems in Acetamido Compounds

Example Compounds :

  • N-(tert-butyl)-2-(N-(4-(dimethylamino)benzyl)acetamido)-2-(1-pyrenyl)acetamide (5j)
  • 2-(N-(9-Anthrylmethyl)acetamido)-N-tert-butylbutanamide (5c)

Structural Comparison :
These analogs use polycyclic aromatic hydrocarbons (pyrene, anthracene) instead of quinazoline. The bulky aromatic systems may enhance π-π stacking interactions but reduce solubility.

Physical Properties :

  • Higher melting points are observed (e.g., 202–205°C for 5j vs. 150°C for 5c ), likely due to increased molecular rigidity from aromatic cores.

Piperidine and Coumarin-Based Esters

Example Compounds :

  • 2,2,6,6-Tetramethylpiperidin-4-yl acetate derivatives
  • Ethyl 2-((2-oxo-2H-chromen-4-yl)oxy)acetate (2)

Structural Comparison :
Piperidine derivatives lack heteroaromatic systems, while coumarin-based esters (e.g., 2 ) feature a lactone ring. These structures highlight the diversity of acetamido-acetate applications beyond quinazoline systems.

Data Table: Key Properties of Comparable Compounds

Compound Name Core Structure Substituent Melting Point (°C) Synthesis Method Key Reference
Ethyl 2-(5-methyl-2-(2-(phenylsulfonyl)acetamido)thiazol-4-yl)acetate (7c) Thiazole Phenylsulfonyl Not reported Column chromatography
Ethyl 2-(2-(3-(thiophene-2-carbonyl)thioureido)thiazol-4-yl)acetate Thiazole Thiophene-carbonyl thioureido Not reported Not specified
N-(tert-butyl)-2-(N-(4-(dimethylamino)benzyl)acetamido)-2-(1-pyrenyl)acetamide Acetamido-acetamide Pyrenyl, dimethylaminobenzyl 202–205 Silica gel chromatography
2-(N-(9-Anthrylmethyl)acetamido)-N-tert-butylbutanamide (5c) Acetamido-butanamide Anthrylmethyl 150 Silica gel chromatography
Ethyl 2-[2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-1,3-thiazol-4-yl]acetate Thiazole Morpholin-4-ylsulfonylbenzoyl Not reported Column chromatography

Biological Activity

Ethyl 2-(2-(quinazolin-4-ylthio)acetamido)acetate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides an overview of its synthesis, biological mechanisms, and research findings related to its activity.

Synthesis

The synthesis of this compound involves several key steps:

  • Synthesis of 4-Chloroquinazoline : This is achieved by reacting anthranilic acid with formamide, followed by chlorination.
  • Formation of Thioacetamide Intermediate : The 4-chloroquinazoline is reacted with potassium thioacetate to yield the thioacetamide intermediate.
  • Amidation : The thioacetamide intermediate is then reacted with ethyl 2-aminoacetate under controlled conditions to produce the final compound.

Biological Mechanisms

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit tyrosine kinases, which are critical in cell signaling pathways associated with cancer progression.
  • Pathway Modulation : It affects cellular pathways involved in cell cycle regulation and apoptosis, leading to reduced proliferation of cancer cells.

Anticancer Activity

Research indicates that derivatives of quinazoline compounds, including this compound, exhibit cytotoxic effects against several cancer cell lines. Notable findings include:

  • Cytotoxicity Against Cancer Cell Lines : Studies have reported significant inhibitory effects on K562 (chronic myeloid leukemia) and MCF7 (breast cancer) cells, suggesting a promising role in cancer therapy.
  • Mechanistic Insights : The presence of the thioacetamido group enhances interaction with biological targets, potentially increasing efficacy against tumors.

Antimicrobial Activity

In addition to anticancer properties, this compound also demonstrates notable antimicrobial activity:

  • Antibacterial and Antifungal Properties : this compound has been evaluated for its antibacterial effects against various strains, including Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values indicate moderate to good activity across different pathogens .
PathogenMIC (µM)
Bacillus subtilis4.69 - 22.9
Staphylococcus aureus5.64 - 77.38
Enterococcus faecalis8.33 - 23.15
Escherichia coli2.33 - 156.47
Pseudomonas aeruginosa13.40 - 137.43
Salmonella typhi11.29 - 77.38

Case Studies and Research Findings

A variety of studies have explored the biological activities of this compound:

  • Anticancer Studies : In vitro assays have demonstrated the compound's ability to induce apoptosis in cancer cells through intrinsic and extrinsic pathways, supporting its potential as an anticancer agent .
  • Antimicrobial Efficacy : Research highlighted its effectiveness against fungal strains such as Candida albicans, further establishing its potential as a therapeutic agent for infectious diseases .
  • Comparative Analysis with Similar Compounds : When compared with other quinazoline derivatives, this compound exhibits unique structural features that may enhance its biological activity, making it a candidate for further drug development .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2-(2-(quinazolin-4-ylthio)acetamido)acetate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves coupling quinazoline-4-thiol derivatives with ethyl 2-(2-aminoacetamido)acetate intermediates. Key factors include:

  • Reagents : Use of oxidizing agents (e.g., KMnO₄) to stabilize thiol intermediates or reducing agents (e.g., NaBH₄) to prevent over-oxidation .
  • Solvents : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic substitution at the thiol group .
  • Temperature : Mild heating (40–60°C) minimizes side reactions like ester hydrolysis .
    • Validation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and confirm purity by melting point analysis (mp 132–133°C for analogous esters) .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer :

  • Spectroscopy : Use FT-IR to confirm the presence of amide (C=O stretch at ~1650 cm⁻¹) and thioether (C–S at ~650 cm⁻¹) groups. ¹H-NMR (DMSO-d₆) should show signals for the ethyl ester (δ 1.2–1.4 ppm, triplet) and quinazoline aromatic protons (δ 7.5–8.5 ppm) .
  • Elemental Analysis : Verify C, H, N, and S percentages with <0.3% deviation from theoretical values .

Q. What are the critical stability considerations for this compound under laboratory conditions?

  • Methodological Answer :

  • Storage : Store at –20°C in airtight, light-resistant containers to prevent degradation of the thioether and ester groups .
  • Handling : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure; wash with soap and water if contaminated .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound?

  • Methodological Answer :

  • Assay Design : Use standardized protocols for antimicrobial testing (e.g., MIC against S. aureus ATCC 25923) to minimize variability. Compare results with structurally similar compounds (e.g., ethyl 2-phenyl-2-(thiophene-2-carboxamido)acetate derivatives) to identify structure-activity relationships .
  • Data Interpretation : Statistically analyze dose-response curves (e.g., IC₅₀ calculations) using tools like GraphPad Prism to distinguish true activity from assay noise .

Q. What strategies are effective for probing the reaction mechanism of this compound in heterocyclic ring formation?

  • Methodological Answer :

  • Isotopic Labeling : Introduce ¹³C at the acetamido group to track its incorporation into reaction products via NMR .
  • Kinetic Studies : Use HPLC to monitor intermediate formation (e.g., quinazoline-thiolate anions) under varying pH and temperature conditions .

Q. How can computational modeling enhance the design of derivatives with improved pharmacokinetic properties?

  • Methodological Answer :

  • In Silico Tools : Perform DFT calculations (e.g., Gaussian 16) to predict electron density at the thioether sulfur, influencing metabolic stability .
  • ADMET Prediction : Use SwissADME to optimize logP values (<3) and reduce CYP450 inhibition risks .

Q. What advanced techniques validate the compound’s interaction with biological targets (e.g., kinases or DNA)?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Immobilize recombinant human EGFR kinase to measure binding affinity (KD) .
  • Molecular Docking : Use AutoDock Vina to simulate interactions with quinazoline-binding pockets in target proteins .

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